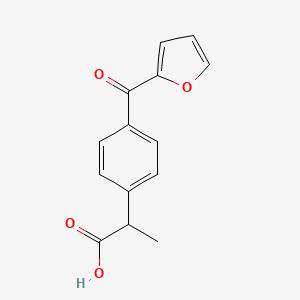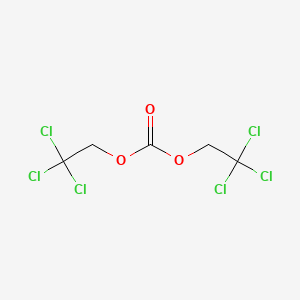
Clorethate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a colorless to pale yellow liquid with a characteristic aromatic odor. This compound is primarily used in various industrial applications due to its unique chemical properties.
Preparation Methods
Clorethate is typically synthesized through the chlorination of p-acetic acid esters . The specific preparation method can vary depending on the laboratory and production equipment used. Industrial production methods often involve large-scale chlorination processes to ensure the efficient and cost-effective synthesis of this compound.
Chemical Reactions Analysis
Clorethate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions involving this compound can lead to the formation of less chlorinated derivatives.
Substitution: This compound can undergo substitution reactions, where one or more chlorine atoms are replaced by other functional groups.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Clorethate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: this compound is studied for its potential biological effects and interactions with biological molecules.
Medicine: Research is ongoing to explore the potential medical applications of this compound, including its use as a pharmaceutical intermediate.
Industry: This compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Clorethate involves its interaction with specific molecular targets and pathways. It can alter the activity of certain enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .
Comparison with Similar Compounds
Clorethate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
- 1,1,1-Trichloroethane
- 1,2-Dichloroethane
- 1,1,2-Trichloroethane
- Bromoethane
- Chloromethane
These compounds share some similarities with this compound but differ in their chemical structure and reactivity, making this compound distinct in its applications and effects.
Properties
CAS No. |
5634-37-7 |
|---|---|
Molecular Formula |
C5H4Cl6O3 |
Molecular Weight |
324.8 g/mol |
IUPAC Name |
bis(2,2,2-trichloroethyl) carbonate |
InChI |
InChI=1S/C5H4Cl6O3/c6-4(7,8)1-13-3(12)14-2-5(9,10)11/h1-2H2 |
InChI Key |
IEPBPSSCIZTJIF-UHFFFAOYSA-N |
SMILES |
C(C(Cl)(Cl)Cl)OC(=O)OCC(Cl)(Cl)Cl |
Canonical SMILES |
C(C(Cl)(Cl)Cl)OC(=O)OCC(Cl)(Cl)Cl |
| 5634-37-7 | |
Synonyms |
is(2,2,2-trichloroethyl)carbonate chlorethate clorethate SK and F 12866 SK and F-12866 SKF 12866 SKF-12866 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




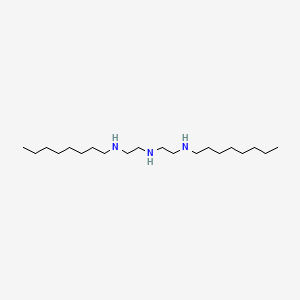

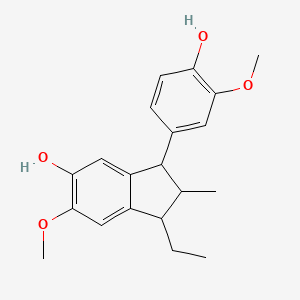
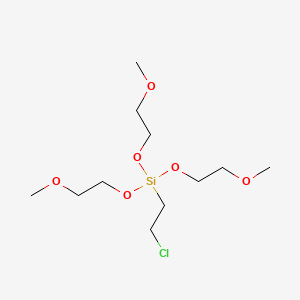

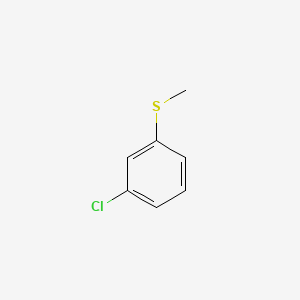
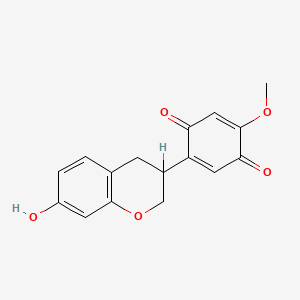
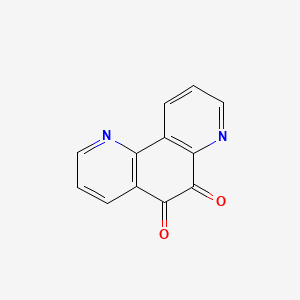
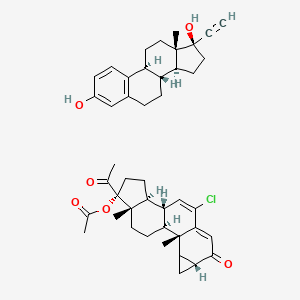
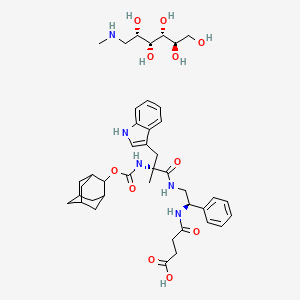
![[5-(5-aminoimidazol-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxyphosphonic acid](/img/structure/B1216591.png)
